6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone
Übersicht
Beschreibung
6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C14H12N4O and its molecular weight is 252.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiotonic Activity
Research has highlighted the significance of 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone in cardiotonic applications. Sircar et al. (1986) synthesized and evaluated various 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones, including 1-methyl-2-phenyl-1H-imidazol-4-yl derivatives, which demonstrated potent positive inotropic effects, indicating their potential as cardiotonic agents (Sircar et al., 1986).
Vasodilatory and Anti-Thrombotic Properties
The compound has also shown promise in vasodilation and anti-thrombotic activities. For instance, Sircar et al. (1989) synthesized a novel series of pyridazinone analogues, including this compound derivatives. These compounds retained potent inotropic/vasodilator activity and exhibited enhanced platelet aggregation inhibitory potency, demonstrating their multifaceted therapeutic potential (Sircar et al., 1989).
Antihypertensive Activities
Research by Demirayak et al. (2004) explored the antihypertensive activities of pyridazinone derivatives, including structures related to this compound. Their findings suggest that some derivatives exhibit appreciable antihypertensive activity, highlighting another potential therapeutic application (Demirayak et al., 2004).
Analgesic and Anti-inflammatory Effects
Furthermore, Gökçe et al. (2005) synthesized Mannich bases of arylpyridazinones, including derivatives of this compound, and evaluated them for analgesic and anti-inflammatory activities. Their research revealed promising results, indicating the potential of these compounds in pain and inflammation management (Gökçe et al., 2005).
Molecular Structure and Drug Design
The molecular structure of this compound and related compounds has been a focal point in drug design. Prout et al. (1994) investigated the crystal and molecular structures of various pyridazinone derivatives, contributing to the understanding of their cardiovascular properties and aiding in the design of more effective drugs (Prout et al., 1994).
Eigenschaften
IUPAC Name |
3-(1-methyl-2-phenylimidazol-4-yl)-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-12(11-7-8-13(19)17-16-11)15-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRNBMQDFCVNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=CC=C2)C3=NNC(=O)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94937-83-4 | |
Record name | 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.